molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2778597
CAS No.: 1421456-21-4
M. Wt: 363.79
InChI Key: KIUWZBZITQCPMK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a chloromethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide structure by reacting the intermediate with 5-chloro-2-methoxybenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybenzohydrazide: Similar structure with a methoxybenzohydrazide moiety.

    5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Contains a benzodioxole and thiazole structure.

    1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Features a diselane linkage with benzodioxole groups

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 353.80 g/mol

This unique structure suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Research indicates that compounds with benzo[d][1,3]dioxole structures often exhibit significant biological activities such as:

  • Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. Studies have reported IC₅₀ values indicating effective cytotoxicity against cancer cells, suggesting that it may induce apoptosis or inhibit cell proliferation through specific pathways.
  • Antioxidant Properties : The presence of the dioxole ring contributes to antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.

Anticancer Activity

A detailed examination of the anticancer properties reveals that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC₅₀ values from recent studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)4.8Induction of apoptosis
HepG2 (Liver)6.2Cell cycle arrest in G2-M phase
A549 (Lung)5.0Inhibition of proliferation
HeLa (Cervical)7.1DNA damage response activation

These findings suggest that the compound's efficacy varies by cell type, potentially due to differences in cellular uptake and metabolic pathways.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, revealing a significant ability to reduce DPPH radicals:

Concentration (µM)% Inhibition
1045
2568
5085

The results indicate a dose-dependent increase in antioxidant activity, supporting its potential use in preventing oxidative damage.

Case Studies

  • Study on MCF-7 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment.
  • HepG2 Cell Cycle Arrest : Another investigation focused on HepG2 liver cancer cells revealed that the compound caused cell cycle arrest at the G2-M phase, significantly reducing the number of cells progressing through the cycle compared to untreated controls.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUWZBZITQCPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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